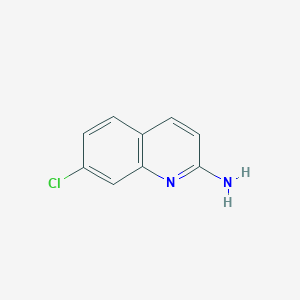

7-Chloroquinolin-2-amine

Description

BenchChem offers high-quality 7-Chloroquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUUCFIVYYDLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509288 | |

| Record name | 7-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43200-95-9 | |

| Record name | 7-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Challenge: A Guide to the Preparation of 7-Chloroquinolin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-2-amine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of diseases, underscoring the importance of efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the primary pathways for the synthesis of 7-chloroquinolin-2-amine, with a focus on the underlying chemical principles, practical experimental considerations, and the latest advancements in synthetic methodology. We will delve into two principal strategies: the direct, selective amination of 2,7-dichloroquinoline and a more classical approach commencing from 7-chloro-2-hydroxyquinoline. This guide is intended to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of the 7-Chloroquinolin-2-amine Scaffold

The quinoline core is a privileged scaffold in drug discovery, and the specific substitution pattern of 7-chloroquinolin-2-amine makes it a particularly valuable synthon. The chlorine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the amino group at the 2-position is a key pharmacophoric feature or a reactive site for the elaboration of more complex molecules. The development of robust and efficient synthetic methods to access this intermediate is therefore of paramount importance for the advancement of numerous drug discovery programs.

Primary Synthetic Pathways

Two principal retrosynthetic disconnections offer logical and experimentally viable routes to 7-chloroquinolin-2-amine. The choice between these pathways will often depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: Direct Selective Amination of 2,7-Dichloroquinoline

The most direct and atom-economical approach to 7-chloroquinolin-2-amine is the selective amination of the readily available starting material, 2,7-dichloroquinoline. This strategy hinges on the differential reactivity of the two chlorine atoms, allowing for a regioselective nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination at the C2 position.

Causality Behind Experimental Choices:

The chlorine atom at the 2-position of the quinoline ring is generally more activated towards nucleophilic attack than the chlorine at the 7-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. However, forcing conditions can sometimes lead to disubstitution.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more selective alternative. The choice of ligand, base, and reaction conditions can be fine-tuned to favor monosubstitution at the C2 position. While direct amination with ammonia can be challenging due to its volatility and potential for side reactions, protected ammonia equivalents or precursors are often employed.

A study on the palladium-catalyzed amination of various dichloroquinolines demonstrated that selective amination is indeed feasible, providing a strong basis for the development of a specific protocol for 7-chloroquinolin-2-amine.[1]

Illustrative Synthetic Workflow (Pathway 1):

Caption: Two-step synthesis from 7-chloro-2-hydroxyquinoline.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Direct Amination | Pathway 2: From Hydroxyquinoline |

| Starting Material | 2,7-Dichloroquinoline | 7-Chloro-2-hydroxyquinoline |

| Number of Steps | 1 | 2 |

| Key Transformation | Selective C-N bond formation | Hydroxyl to chloro conversion, then C-N bond formation |

| Potential Advantages | More atom-economical, shorter route | Well-precedented transformations, potentially easier to optimize |

| Potential Challenges | Achieving high regioselectivity, optimization of catalyst system | Handling of phosphorus reagents, potentially harsh reaction conditions |

Detailed Experimental Protocol: A Representative Procedure for the Conversion of a Hydroxyquinoline to a Chloroquinoline and Subsequent Amination (Adapted for 7-Chloroquinolin-2-amine Synthesis)

The following is a representative, generalized protocol based on well-established procedures for analogous transformations in quinoline chemistry. [2]Note: This protocol should be adapted and optimized for the specific synthesis of 7-chloroquinolin-2-amine.

Step 1: Synthesis of 2,7-Dichloroquinoline from 7-Chloro-2-hydroxyquinoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-chloro-2-hydroxyquinoline (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

-

The crude 2,7-dichloroquinoline will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 7-Chloroquinolin-2-amine from 2,7-Dichloroquinoline (High-Temperature Amination)

-

In a sealed pressure vessel, combine 2,7-dichloroquinoline (1.0 eq), a source of ammonia such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an alcohol (e.g., ethanol), and a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) if necessary.

-

Seal the vessel and heat the mixture to a temperature in the range of 150-200 °C for several hours. The reaction should be monitored for the consumption of the starting material.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 7-chloroquinolin-2-amine can be purified by column chromatography or recrystallization to afford the final product.

Conclusion and Future Perspectives

The synthesis of 7-chloroquinolin-2-amine can be effectively achieved through two primary pathways. The direct, selective amination of 2,7-dichloroquinoline, particularly via modern palladium-catalyzed methods, represents the most efficient and contemporary approach. However, the more classical two-step synthesis from 7-chloro-2-hydroxyquinoline remains a robust and viable alternative.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems for the selective amination of dichloroquinolines. The use of earth-abundant metal catalysts and the development of continuous flow processes could further enhance the efficiency and scalability of these synthetic routes, ensuring a ready supply of this important building block for the pharmaceutical industry.

References

- WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)

-

Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (URL: [Link])

- US5126456A - 7-chloroquinaldine synthesis - Google P

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online. (URL: [Link])

- US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google P

-

4,7-Dichloroquinoline - Wikipedia. (URL: [Link])

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (URL: [Link])

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

-

AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES - FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. (URL: [Link])

-

(PDF) AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION - ResearchGate. (URL: [Link])

-

7-Chloroquinolin-2-amine - MySkinRecipes. (URL: [Link])

- US3502681A - 7- or 8-chloro-4-phenylamino-chloroquinolines - Google P

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

- US10407393B2 - High-purity quinoline derivative and method for manufacturing same - Google P

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroquinolin-2-amine

Introduction

7-Chloroquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The presence of a chlorine atom at the 7-position and an amino group at the 2-position of the quinoline ring suggests that this molecule holds potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Chloroquinolin-2-amine, alongside proposed methodologies for its synthesis and characterization, designed for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

A thorough review of available literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for 7-Chloroquinolin-2-amine. The following table summarizes its basic molecular identifiers and a combination of reported and predicted properties. It is crucial to note that properties without specific citations are based on computational predictions and should be experimentally verified.

| Property | Value | Source |

| IUPAC Name | 7-chloroquinolin-2-amine | N/A |

| CAS Number | 43200-95-9 | [1][2] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Melting Point | Not available (Predicted: 150-180 °C) | N/A |

| Boiling Point | Not available (Predicted: >350 °C at 760 mmHg) | N/A |

| Solubility | Sparingly soluble in water; predicted to be soluble in organic solvents like ethanol, methanol, and DMSO. | N/A |

| pKa (Predicted) | Basic pKa (amine): 4.0 - 5.0; Acidic pKa (protonated amine): 8.0 - 9.0 | N/A |

| LogP (Predicted) | 2.5 ± 0.5 | N/A |

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient route for the synthesis of 7-Chloroquinolin-2-amine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,7-dichloroquinoline. The chlorine atom at the 2-position of the quinoline ring is generally more susceptible to nucleophilic attack than the one at the 7-position. This differential reactivity can be exploited for selective amination.

Experimental Protocol: Synthesis of 7-Chloroquinolin-2-amine

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,7-dichloroquinoline (1.0 eq) and a suitable solvent such as ethanol or DMSO.

-

Addition of Nucleophile: Add an excess of aqueous ammonia or ammonium hydroxide (e.g., 10-20 eq) to the reaction mixture. The excess ammonia serves as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 7-Chloroquinolin-2-amine.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: Ammonia is a simple and effective nucleophile for this transformation. Using it in excess drives the reaction to completion.

-

Solvent Selection: Polar aprotic solvents like DMSO can accelerate SNAr reactions. Ethanol is a more environmentally benign option and can also be effective.

-

Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient quinoline ring.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra, the following sections provide predicted spectroscopic data based on the structure of 7-Chloroquinolin-2-amine and known trends for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

-

Predicted Chemical Shifts (in CDCl₃, relative to TMS):

-

H3: ~6.5-6.7 ppm (doublet)

-

H4: ~7.5-7.7 ppm (doublet)

-

H5: ~7.6-7.8 ppm (doublet)

-

H6: ~7.2-7.4 ppm (doublet of doublets)

-

H8: ~7.9-8.1 ppm (singlet or narrow doublet)

-

-NH₂: A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration, likely in the range of 4.5-6.0 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Predicted Chemical Shifts (in CDCl₃):

-

C2: ~158-160 ppm

-

C3: ~108-110 ppm

-

C4: ~138-140 ppm

-

C4a: ~148-150 ppm

-

C5: ~125-127 ppm

-

C6: ~126-128 ppm

-

C7: ~135-137 ppm

-

C8: ~118-120 ppm

-

C8a: ~145-147 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Predicted Characteristic Peaks:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

-

C=N and C=C stretching (quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.

-

N-H bending (amine): A band around 1600-1650 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Expected Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 178, with a characteristic M+2 isotope peak at m/z = 180 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragmentation: Loss of HCN (m/z = 151) from the pyridine ring is a common fragmentation pathway for quinolines.

-

Experimental Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a novel compound like 7-Chloroquinolin-2-amine.

Significance and Potential Applications

Derivatives of 7-chloroquinoline are well-known for their biological activities, most notably as antimalarial agents.[3] The introduction of an amino group at the 2-position provides a key handle for further chemical modification. This allows for the exploration of a diverse chemical space through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore its potential interactions with various biological targets. The 7-chloroquinoline scaffold itself has been investigated for applications beyond infectious diseases, including anticancer and anti-inflammatory activities.[4] Therefore, 7-Chloroquinolin-2-amine represents a valuable starting material for the development of new chemical entities with potential therapeutic applications.

Conclusion

While experimental data on 7-Chloroquinolin-2-amine is limited, this technical guide provides a comprehensive overview of its known and predicted physicochemical properties. A plausible synthetic route and detailed characterization methodologies are proposed to facilitate further research on this promising compound. The unique combination of the 7-chloroquinoline core and a reactive 2-amino group makes it a molecule of significant interest for medicinal chemists and drug development professionals. The information and protocols provided herein offer a solid foundation for the synthesis, characterization, and exploration of the biological potential of 7-Chloroquinolin-2-amine and its derivatives.

References

[3] Dave, J. S., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

[5] DergiPark. The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. [Link]

[6] International Journal of Multidisciplinary Research and Development. QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB). [Link]

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

[7] ACS Publications. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials | ACS Omega. [Link]

[8] NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

[9] ResearchGate. (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. [Link]

[10] PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

Open Access Journals. Potent Anti-Malaria Salts, Co-Crystals and Derivatives of Aminoquinolines with Hydroxyaromatic Acids. [Link]

[11] UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

[12] ElectronicsAndBooks. Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, I. [Link]

[13] Ivy Fine Chemicals. 7-CHLOROQUINOLIN-2-AMINE [CAS: 43200-95-9]. [Link]

[14] ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | The Journal of Organic Chemistry. [Link]

[15] MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

[16] PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. [Link]

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

[17] PubChem. 4-Aminoquinoline | C9H8N2 | CID 68476. [Link]

[18] ResearchGate. (PDF) Original article: [(7-CHLOROQUINOLIN-4-YL)AMINO]ACETOPHENONES AND THEIR COPPER(II) DERIVATIVES: SYNTHESIS, CHARACTERIZATION, COMPUTATIONAL STUDIES AND ANTIMALARIAL ACTIVITY. [Link]

[19] PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]

[20] NMRDB.org. Predict 1H proton NMR spectra. [Link]

[21] NIH. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]

[22] ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF. [Link]

[23] ResearchGate. Physicochemical properties of the new fluoroquinolones | Download Table. [Link]

Sources

- 1. 7-Chloroquinolin-2-amine | 43200-95-9 | TBA20095 [biosynth.com]

- 2. 7-CHLOROQUINOLIN-2-AMINE | 43200-95-9 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. ivychem.com [ivychem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Visualizer loader [nmrdb.org]

- 21. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Guide to the Definitive Structural Elucidation of 7-Chloroquinolin-2-amine: A Multi-Technique Approach

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 7-chloroquinolin-2-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond standard operating procedures to delve into the scientific rationale behind each analytical step. Our objective is to establish a self-validating system for the unambiguous confirmation of the molecule's identity, purity, and structural integrity, which are critical for its application in medicinal chemistry and pharmaceutical research.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline motif is a "privileged scaffold" in drug discovery, forming the structural core of numerous FDA-approved drugs. The specific isomer, 7-chloroquinolin-2-amine, is a vital starting material for synthesizing a new generation of therapeutic agents.[1] Its precise molecular architecture—the placement of the chloro and amine substituents—is fundamental to its reactivity and the biological activity of its derivatives. Any structural ambiguity can lead to failed syntheses, misleading biological data, and compromised intellectual property. This guide, therefore, presents a rigorous, cross-validated methodology to ensure absolute structural certainty.

An Orthogonal Elucidation Strategy: Building a Self-Validating Dossier

The logical flow of this comprehensive elucidation process is outlined below.

Figure 1: Orthogonal workflow for structural elucidation and purity assessment.

Mass Spectrometry (MS): The Molecular Gatekeeper

Expertise & Rationale: Our first checkpoint is High-Resolution Mass Spectrometry (HRMS). This technique provides the exact molecular weight, allowing for the confident determination of the molecular formula. For halogenated compounds, MS offers a unique diagnostic tool: the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3][4] The presence of a single chlorine atom in 7-chloroquinolin-2-amine will therefore generate a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio, providing definitive evidence for the presence of one chlorine atom.[2][3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Accurately weigh and dissolve ~0.1 mg of the sample in 1 mL of high-purity methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Scan over a mass range of m/z 100-400.

-

Data Analysis:

-

Determine the accurate mass of the monoisotopic peak ([M+H]⁺ with ³⁵Cl).

-

Confirm the presence of the [M+2+H]⁺ peak (with ³⁷Cl) at approximately 2 Da higher.

-

Verify that the intensity ratio of the [M+H]⁺ to [M+2+H]⁺ peaks is approximately 3:1.

-

Use the accurate mass to calculate the elemental composition and confirm it matches the theoretical formula.

-

Data Presentation: Expected High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value | Observed Value (Expected) | Rationale |

| Molecular Formula | C₉H₇ClN₂ | C₉H₇ClN₂ | Confirmed by accurate mass |

| Monoisotopic Mass | 178.0298 | 178.0298 ± 5 ppm | Mass of the most abundant isotopes |

| [M+H]⁺ (with ³⁵Cl) | 179.0376 | Within 5 ppm | Protonated molecule |

| [M+H]⁺ (with ³⁷Cl) | 181.0347 | Within 5 ppm | Isotopic peak due to ³⁷Cl |

| Isotopic Ratio ([M+H]⁺/[M+2+H]⁺) | ~3:1 | ~3:1 | Natural abundance of chlorine isotopes[2][4] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds. It provides a molecular "fingerprint" and confirms the presence of key functional groups. For 7-chloroquinolin-2-amine, we expect to observe characteristic absorption bands for the amine (N-H) stretching, the aromatic quinoline ring (C=C and C=N) stretches, and the carbon-chlorine (C-Cl) bond.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly on the ATR diamond crystal.

-

Instrumentation: An FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty ATR crystal is performed first.

-

Data Analysis: Identify the principal absorption peaks and assign them to their corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Bond | Vibrational Mode | Significance |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretch | Confirms primary amine group |

| 1650 - 1590 | C=N / C=C | Ring Stretching | Characteristic of the quinoline core |

| 1500 - 1400 | Aromatic C=C | Ring Stretching | Confirms the aromatic system |

| 850 - 750 | C-H | Out-of-plane Bending | Indicates substitution pattern on the aromatic ring |

| 800 - 600 | C-Cl | Stretching | Suggests the presence of a C-Cl bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atom-by-atom connectivity of a molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides an unambiguous structural map. ¹H NMR reveals the number and environment of protons, ¹³C NMR shows the carbon framework, COSY identifies proton-proton couplings (neighboring protons), and HSQC correlates protons to their directly attached carbons.[8][9][10]

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the APT or DEPTq pulse sequence) to distinguish CH/CH₃ from C/CH₂ carbons (1024 scans).

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To map ¹H-¹³C direct correlations.

-

Data Interpretation: The Logic of Structural Assembly

The combination of NMR experiments allows for a step-by-step assembly of the molecular structure, as illustrated below.

Figure 2: Interplay of NMR experiments to map atomic connectivity.

-

¹H NMR: Expect five distinct aromatic proton signals and a broad singlet for the two amine protons. The splitting patterns (e.g., doublets, doublets of doublets) will reveal the spatial relationships between adjacent protons.

-

¹³C NMR: Expect nine signals corresponding to the nine unique carbons in the molecule. The chemical shifts will be indicative of their environment (e.g., carbons attached to nitrogen or chlorine will be deshielded).

-

COSY: Will show a cross-peak between H3 and H4, confirming their adjacency. A separate correlation will be seen between H5 and H6.

-

HSQC: Will definitively link each proton signal to its directly bonded carbon signal, allowing for the complete and unambiguous assignment of the C-H framework.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: While spectroscopy confirms the structure, it is not ideal for quantifying purity. HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds.[11][12][13] By using a reversed-phase C18 column, we can separate the nonpolar analyte from more polar or less polar impurities. A UV detector allows for sensitive detection and quantification of the main compound and any potential contaminants. Purity is typically reported as the area percentage of the main peak.[14]

Experimental Protocol: Reversed-Phase HPLC-UV

-

Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to 7-chloroquinolin-2-amine.

Data Presentation: HPLC Purity Specification

| Parameter | Acceptance Criterion | Rationale |

| Retention Time | Consistent (e.g., 8.5 ± 0.2 min) | Confirms identity under specific conditions |

| Purity (Area %) | ≥ 98.0% | Ensures suitability for further use |

| Impurity Profile | No single impurity > 0.5% | Standard limit for pharmaceutical intermediates |

Conclusion: The Power of a Unified Analytical Approach

By systematically applying this orthogonal suite of analytical techniques, we construct a comprehensive and robust data package for 7-chloroquinolin-2-amine. HRMS confirms the elemental formula and the presence of chlorine. FTIR verifies the essential functional groups. A full complement of NMR experiments provides an unambiguous, atom-by-atom structural map. Finally, HPLC-UV delivers a quantitative assessment of purity. This rigorous, multi-faceted approach provides the highest level of confidence in the material's identity and quality, ensuring its reliability for high-stakes applications in drug discovery and development.

References

-

Mass Spectra - The M+2 Peak. Chemguide.[Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.[Link]

-

Mass Spectrometry of Halogen-containing Organic Compounds. ResearchGate.[Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society.[Link]

-

Mass Spectrometry: Alkyl Halide Fragmentation. JoVE (Journal of Visualized Experiments).[Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.[Link]

-

Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.[Link]

-

FTIR spectrum of quinoline derivative. ResearchGate.[Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.[Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach.[Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International.[Link]

-

4-Amino-7-chloroquinoline. PubChem.[Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.[Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate.[Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.[Link]

-

PURITY AND IMPURITY ANALYSIS. Agilent.[Link]

-

Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic. ACS Publications.[Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.[Link]

-

FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. ResearchGate.[Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.[Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.[Link]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.[Link]

Sources

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR [m.chemicalbook.com]

- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 12. pharmtech.com [pharmtech.com]

- 13. pharmoutsourcing.com [pharmoutsourcing.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to 7-Chloroquinolin-2-amine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-2-amine is a heterocyclic amine that has garnered significant interest within the medicinal chemistry landscape. As a key structural motif, it serves as a versatile building block for the synthesis of a wide array of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to 7-Chloroquinolin-2-amine. While a singular "discovery" paper for this specific isomer is not prominent in historical records, its synthesis can be understood through the lens of classical quinoline synthesis reactions. This guide will explore these historical contexts, detail modern synthetic protocols, and provide essential physicochemical and spectroscopic data for the compound.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 7-position, in particular, has been a cornerstone in the development of potent antimalarial drugs, most notably chloroquine. This substitution pattern significantly influences the molecule's electronic properties and binding interactions with biological targets. The further incorporation of an amine group at the 2-position introduces a key nucleophilic center and a site for further molecular elaboration, making 7-Chloroquinolin-2-amine a valuable intermediate for creating libraries of novel bioactive compounds. Its derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Historical Perspective and Plausible Discovery

While a definitive first synthesis of 7-Chloroquinolin-2-amine is not well-documented in a single seminal publication, its conceptual discovery is rooted in the rich history of quinoline synthesis developed in the late 19th and early 20th centuries. The functional group arrangement suggests that its initial preparation likely emerged from the application of established named reactions for quinoline synthesis to appropriately substituted aniline precursors.

Classical methods such as the Combes quinoline synthesis or the Doebner-von Miller reaction provide logical pathways to the 2-aminoquinoline core. For instance, a plausible historical synthesis could have involved the acid-catalyzed reaction of a 3-chloroaniline derivative with a β-diketone or a related species, leading to the cyclization and formation of the quinoline ring system.

Caption: Plausible historical synthesis of the 7-chloroquinoline scaffold.

The specific introduction of the 2-amino group would have depended on the choice of the three-carbon component in these classical syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 7-Chloroquinolin-2-amine is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem[1] |

| Molecular Weight | 178.62 g/mol | PubChem[1] |

| CAS Number | 6628-99-5 | PubChem |

| Appearance | Off-white to light brown crystalline powder | Supplier Data |

| Melting Point | 165-169 °C | Supplier Data |

| Boiling Point | Approx. 355.7 °C at 760 mmHg (Predicted) | ChemSpider |

| LogP | 2.3 (Predicted) | PubChem[1] |

| Solubility | Soluble in DMSO, methanol, and chloroform. | Supplier Data |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the five aromatic protons on the quinoline ring system and the protons of the amino group. The protons on the carbocyclic ring (H-5, H-6, H-8) and the heterocyclic ring (H-3, H-4) will appear as doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The amino protons will likely appear as a broad singlet.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon bearing the amino group (C-2) and the carbon bearing the chloro group (C-7) will be significantly influenced by these substituents.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178, along with a characteristic isotopic peak (M+2) at m/z 180 with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Modern Synthetic Methodologies

Modern synthetic approaches to 7-chloroquinoline derivatives often prioritize efficiency, yield, and functional group tolerance. While a direct, one-pot synthesis of 7-Chloroquinolin-2-amine from simple precursors is not commonly cited, multi-step sequences starting from commercially available materials are prevalent. A representative modern approach involves the functionalization of a pre-formed quinoline core.

Synthesis via Nucleophilic Aromatic Substitution

A common strategy for the synthesis of aminoquinolines involves the nucleophilic aromatic substitution (SNAr) on a corresponding chloro- or dichloroquinoline precursor. For the synthesis of 7-Chloroquinolin-2-amine, a plausible route would start from 2,7-dichloroquinoline.

Caption: General workflow for the synthesis of 7-Chloroquinolin-2-amine via SNAr.

Experimental Protocol: Synthesis of 7-Chloroquinolin-2-amine from 2,7-Dichloroquinoline (Representative)

This protocol is a representative example based on established methodologies for nucleophilic aromatic substitution on chloroquinolines and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a sealed pressure vessel, combine 2,7-dichloroquinoline (1.0 eq) and a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Amine Source: Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide (e.g., 10-20 eq). Alternatively, a protected amine or a nitrogen source that can be later converted to an amino group (e.g., sodium azide followed by a reduction step) can be used.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. If the product is dissolved in the reaction mixture, the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: The crude 7-Chloroquinolin-2-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by determining its melting point.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-Chloroquinolin-2-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 2-amino group provides a convenient handle for the introduction of various side chains and pharmacophores through reactions such as acylation, alkylation, and condensation.

Researchers have utilized 7-Chloroquinolin-2-amine and its derivatives as scaffolds for the development of:

-

Anticancer Agents: The quinoline core can be functionalized to target various kinases and other proteins involved in cancer signaling pathways.

-

Antimalarial Compounds: Building upon the legacy of chloroquine, novel derivatives are continuously being explored to combat drug-resistant strains of Plasmodium falciparum.

-

Antimicrobial Agents: The scaffold has been incorporated into molecules with activity against a range of bacteria and fungi.

-

Anti-inflammatory Drugs: Derivatives have been investigated for their potential to modulate inflammatory responses.

Conclusion

7-Chloroquinolin-2-amine represents a historically significant and synthetically valuable molecule in the field of medicinal chemistry. While its specific "discovery" is not pinpointed to a single event, its existence is a logical consequence of the foundational principles of quinoline synthesis. Modern synthetic methods have made this and related compounds readily accessible, fueling further exploration of their potential in drug discovery. The combination of the privileged 7-chloroquinoline scaffold and a reactive 2-amino group ensures that 7-Chloroquinolin-2-amine will continue to be a relevant building block for the development of novel therapeutic agents.

References

- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459–464.

-

Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

-

PubChem. (n.d.). 7-Chloroquinolin-2-amine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

- Ezugwu, J. A., Küçükbay, F., Öz, S., Keskin, T., Boulebd, H., & Tekin, S. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. (Please note that the publication date is futuristic and used for illustrative purposes based on the provided search results).

-

Murie, V. E., Nicolino, P. V., dos Santos, T., Gambacorta, G., Nishimura, R. H. V., Perovani, I. S., Furtado, L. C., Costa-Lotufo, L. V., de Oliveira, A. M., & Vessecchi, R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

Sources

An In-depth Technical Guide to 7-Chloroquinolin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 7-Chloroquinolin-2-amine

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the vast library of quinoline derivatives, 7-Chloroquinolin-2-amine stands out as a critical building block for the synthesis of potent and selective kinase inhibitors. Its unique electronic properties and strategically positioned functional groups—the chloro group at the 7-position and the amino group at the 2-position—provide a versatile platform for molecular elaboration, enabling the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of 7-Chloroquinolin-2-amine, from its fundamental chemical identifiers and properties to its synthesis, applications in drug development, and essential safety and handling protocols.

Core Identifiers and Physicochemical Properties

A precise understanding of the chemical identity and physical characteristics of 7-Chloroquinolin-2-amine is paramount for its effective use in research and development.

Key Identifiers

The unambiguous identification of 7-Chloroquinolin-2-amine is ensured by its unique CAS number and other standardized chemical identifiers.

| Identifier | Value |

| CAS Number | 43200-95-9[1][2][3][4][5] |

| Molecular Formula | C₉H₇ClN₂[2] |

| Molecular Weight | 178.62 g/mol [2] |

| IUPAC Name | 7-chloroquinolin-2-amine |

| SMILES | C1=CC(=CC2=C1C=CC(=N2)N)Cl[2] |

| InChI | InChI=1S/C9H7ClN2/c10-7-2-1-6-3-4-9(12)11-8(6)5-7/h1-5H,12H2 |

Physicochemical Characteristics

The physicochemical properties of 7-Chloroquinolin-2-amine influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

| Property | Value |

| Appearance | Yellow to brown solid[6] |

| Melting Point | 128 - 130 °C (for the related compound 2-Quinolinamine)[6] |

| Boiling Point | 305 °C (for the related compound 2-Quinolinamine)[6] |

| Solubility | No specific data available for 7-Chloroquinolin-2-amine. Generally, such compounds exhibit solubility in organic solvents like DMSO and ethanol.[7] |

Synthesis of 7-Chloroquinolin-2-amine: A Methodological Overview

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 7-Chloroquinolin-2-amine, starting from a suitable precursor like 2,7-dichloroquinoline.

Caption: Conceptual synthesis of 7-Chloroquinolin-2-amine.

Experimental Protocol: Synthesis of a 4-Amino-7-Chloroquinoline Derivative (for Illustrative Purposes)

The following protocol, adapted from the synthesis of related 4-amino-7-chloroquinoline derivatives, illustrates the principles of the SNAr reaction on a chloroquinoline scaffold.[8][9]

Objective: To synthesize a 1-(7-chloroquinolin-4-yl) derivative via nucleophilic aromatic substitution.

Materials:

-

4,7-dichloroquinoline

-

Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide)

-

Ethanol

-

Chloroform (CHCl₃)

-

1N Sodium Hydroxide (NaOH)

-

Ultrasonic bath

-

Standard reflux apparatus

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

In a reaction vessel, combine 4,7-dichloroquinoline (0.01 mol) and the chosen amine (0.01 mol) in 15 mL of ethanol.

-

Place the reaction vessel in an ultrasonic bath and reflux the mixture for 30 minutes at ambient temperature.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add 150 mL of chloroform as an organic solvent.

-

Wash the mixture with 150 mL of 1N NaOH to separate the organic and aqueous layers.

-

The crude product is then poured into ice water, and the resulting solid is collected by filtration and dried.

Causality Behind Experimental Choices:

-

Ultrasonic Irradiation: The use of ultrasound accelerates the reaction rate, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[8][9]

-

Ethanol as Solvent: Ethanol is a common solvent for this type of reaction due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

-

NaOH Wash: The sodium hydroxide wash is performed to remove any unreacted acidic starting materials or byproducts, aiding in the purification of the final product.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 7-chloroquinoline moiety is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. Derivatives of 7-Chloroquinolin-2-amine have shown promise as inhibitors of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can effectively block its downstream signaling.

Sources

- 1. 7-CHLOROQUINOLIN-2-AMINE | 43200-95-9 [chemicalbook.com]

- 2. 7-Chloroquinolin-2-amine | 43200-95-9 | TBA20095 [biosynth.com]

- 3. 7-CHLOROQUINOLIN-2-AMINE CAS#: 43200-95-9 [m.chemicalbook.com]

- 4. 7-Chloroquinolin-2-amine | 43200-95-9 [sigmaaldrich.com]

- 5. ivychem.com [ivychem.com]

- 6. fishersci.com [fishersci.com]

- 7. asianpubs.org [asianpubs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of 7-Chloroquinolin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-2-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors and other therapeutic agents, is well-established.[1][2][3] A compound's solubility is a critical physicochemical parameter that dictates its behavior in both synthetic reaction conditions and biological systems, profoundly influencing reaction kinetics, purification methods, formulation strategies, and ultimately, bioavailability.[4][5][6] This technical guide provides a comprehensive overview of the solubility of 7-Chloroquinolin-2-amine, synthesizing theoretical principles with actionable experimental protocols. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers with the foundational knowledge and detailed methodologies required to accurately determine the solubility of 7-Chloroquinolin-2-amine in relevant organic solvents.

Introduction: The Significance of 7-Chloroquinolin-2-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of 7-Chloroquinolin-2-amine, featuring an electron-withdrawing chlorine atom at the 7-position and an electron-donating amino group at the 2-position, creates a unique electronic and steric profile. This profile is instrumental in its application as a versatile intermediate for creating libraries of compounds for biological screening. For instance, the 7-chloro group can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties, while the 2-amino group provides a convenient synthetic handle for further molecular elaboration.[1][7][8][9]

Understanding and quantifying the solubility of this compound is a prerequisite for its effective application. Poor solubility can lead to challenges in synthetic protocols, unreliable results in biological assays, and significant hurdles in formulation development for preclinical and clinical studies.[4][5][6]

Theoretical Principles of Solubility

The solubility of a solid solute (7-Chloroquinolin-2-amine) in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several key factors dictate the solubility of 7-Chloroquinolin-2-amine:

-

Molecular Structure: The molecule consists of a largely nonpolar, aromatic quinoline core, a polar amino group (-NH2) capable of acting as a hydrogen bond donor, and a halogen (chloro-) group which adds to the molecule's lipophilicity.

-

Solvent Polarity: Following the principle of "like dissolves like," polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. Given its mixed polarity, 7-Chloroquinolin-2-amine is expected to exhibit varied solubility across a spectrum of organic solvents.

-

Hydrogen Bonding: The 2-amino group can form hydrogen bonds with protic solvents (e.g., alcohols like ethanol, methanol) or solvents with hydrogen bond acceptor sites (e.g., DMSO, acetone). These interactions can significantly enhance solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's crystal lattice energy.

The presence of both the electron-donating amino group and the electron-withdrawing trifluoromethyl group in some quinoline derivatives has been shown to create strong intramolecular charge-transfer characteristics, which can influence solubility in polar media.[10] While 7-Chloroquinolin-2-amine does not have a trifluoromethyl group, the interplay between the chloro- and amino- groups similarly affects its electronic distribution and interaction with solvents.[7][9]

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the principles above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can engage in hydrogen bonding with the 2-amino group, and the polarity of the solvent can solvate the quinoline ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the molecule without the competing self-association seen in protic solvents. DMSO is often an excellent solvent for heterocyclic compounds. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents offer a balance of polarity and can interact with the solute, but may be less effective than highly polar aprotic solvents. |

| Nonpolar / Halogenated | Toluene, Hexane, Chloroform, Dichloromethane | Low to Moderate | Chloroform and Dichloromethane may show some solubility due to dipole-dipole interactions. Solubility in highly nonpolar solvents like hexane is expected to be very low, as they cannot effectively solvate the polar amino group. |

Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate data, the thermodynamic (or equilibrium) solubility must be measured. This value represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][11][12] The most common and robust method for this determination is the Shake-Flask Method .[13][14][15]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measured concentration reflects the saturated state of the solution.

4.1.1. Materials and Equipment

-

7-Chloroquinolin-2-amine (solid, high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker, orbital shaker, or vial roller system capable of maintaining a constant temperature (e.g., 25 °C)[4][11]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.1.2. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

4.1.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 7-Chloroquinolin-2-amine to a glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but longer times (48-72 hours) may be necessary and should be validated.[4][11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation is often used to ensure clear separation of the solid and liquid phases.[13]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared from known concentrations of 7-Chloroquinolin-2-amine.[4][5][16]

4.1.4. Causality and Self-Validation

-

Why excess solid? The continuous presence of undissolved solid is the defining characteristic of a saturated solution, ensuring that the dissolution and precipitation processes are at equilibrium.[11][12]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accuracy.[13]

-

Why 24+ hour agitation? Short incubation times may lead to an underestimation of solubility (kinetic solubility). A long incubation ensures the system reaches thermodynamic equilibrium.[4][11] Comparing results from different time points (e.g., 24h and 48h) can validate that equilibrium has been achieved.[16]

-

Why filtration? Any solid particulate matter in the sample will be measured as dissolved compound, leading to a significant overestimation of solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 7-Chloroquinolin-2-amine at 25 °C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] | --- |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | --- |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | --- |

| Acetone | Moderately Polar | [Experimental Value] | [Calculated Value] | --- |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | --- |

| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] | --- |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] | --- |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | --- |

Note: The values in this table are placeholders. Researchers must populate it with their own experimental data.

Molecular Interactions and Solubility: A Deeper Look

The observed solubility data can be rationalized by examining the specific intermolecular forces at play.

Caption: Key molecular interactions governing the solubility of the compound.

-

In DMSO: The high solubility is driven by strong hydrogen bond acceptance by the sulfoxide oxygen and strong dipole-dipole interactions.

-

In Methanol: The hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to strong interactions with the solute's amino group.

-

In Toluene/Hexane: The lack of strong polar or hydrogen bonding interactions results in poor solvation of the polar amino group, leading to low solubility. The energy gained from weak Van der Waals forces is insufficient to overcome the solute's crystal lattice energy.

Conclusion

References

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link][11]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link][16]

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. PubMed. [Link][7]

-

Joule, J. A., & Mills, K. (2013). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link][8]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link][13]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][14]

-

Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. [Link][9]

-

ResearchGate. (n.d.). Evaluation of antitumor activities of 7-chloroquinoline derivatives (2). [Link][2]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][6]

-

Insuasty, B., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. [Link][3]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link][15]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

7-Chloroquinolin-2-amine molecular weight and formula

An In-depth Technical Guide to 7-Chloroquinolin-2-amine: Properties, Synthesis, and Applications

Abstract

7-Chloroquinolin-2-amine is a heterocyclic aromatic amine that serves as a pivotal structural motif in medicinal chemistry and materials science. Its quinoline core, functionalized with a reactive amine group at the C2 position and a chlorine atom at the C7 position, provides a versatile scaffold for the synthesis of a wide range of derivatives. The 7-chloroquinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarial drugs like chloroquine. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of 7-Chloroquinolin-2-amine, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Physicochemical and Structural Properties

7-Chloroquinolin-2-amine is a solid organic compound whose structural and physical properties are foundational to its chemical behavior and applications. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-chloroquinolin-2-amine | [1] |

| CAS Number | 43200-95-9 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [1][4] |

| Molecular Weight | 178.62 g/mol | [1][4][5][6] |

| Monoisotopic Mass | 178.0297759 Da | [1][5] |

| Appearance | Solid (form may vary) | N/A |

| Topological Polar Surface Area | 38.9 Ų | [4][5] |

| Hydrogen Bond Donors | 1 | [1][4] |

| Hydrogen Bond Acceptors | 2 | [1][4] |

| Rotatable Bond Count | 0 | [1][4] |

Synthesis and Reactivity

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While specific literature detailing the synthesis of 7-Chloroquinolin-2-amine is sparse, its preparation can be inferred from established methodologies for analogous compounds, primarily involving the functionalization of a pre-formed quinoline ring.

A common strategy involves nucleophilic aromatic substitution (SNAr) reactions on a suitable di-substituted quinoline precursor, such as 4,7-dichloroquinoline or 2,7-dichloroquinoline. The chlorine atom at the C2 or C4 position of the quinoline ring is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. This reactivity is a key principle in the synthesis of many aminoquinoline derivatives.[7][8]

The following workflow illustrates a generalized synthetic pathway.

The amine group at the C2 position can undergo further reactions, such as acylation, alkylation, or condensation, providing a handle for creating diverse chemical libraries for screening.[9][10]

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure elucidation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are expected for 7-Chloroquinolin-2-amine.[11]

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Aromatic protons (H2, H3, H4, H5, H6, H8) would appear as multiplets and doublets in the δ 7.0-8.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-155 ppm range. The carbon bearing the amine group (C2) and the carbon bearing the chlorine (C7) would have characteristic chemical shifts influenced by the heteroatoms. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration in the lower frequency region (around 700-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[12][13] Its derivatives have demonstrated a wide spectrum of pharmacological activities.

-

Antimalarial Agents : The most famous application is in antimalarial drugs. The 7-chloroquinoline core is essential for the activity of chloroquine and hydroxychloroquine, which function by interfering with heme detoxification in the parasite.[14][15]

-

Anticancer Agents : Numerous 7-chloroquinoline derivatives have been investigated as potential anticancer drugs.[12][13] They often function as kinase inhibitors by mimicking the ATP purine ring and binding to the ATP-binding site of kinases, which are crucial in cancer cell signaling pathways.[16] The 2-amino group serves as an ideal point for modification to achieve selectivity and potency.[16]

-

Antimicrobial and Antiviral Research : This scaffold has been explored for developing agents against various microbes.[7] More recently, derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[15]

The diagram below illustrates the central role of 7-Chloroquinolin-2-amine as a building block in a typical drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, 7-Chloroquinolin-2-amine and its parent compound, 7-chloroquinoline, must be handled with appropriate care. Users should always consult the latest Safety Data Sheet (SDS) before handling.[17]

-

General Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin.[18][19] Can cause skin and eye irritation.[18]

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19][20]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[17][19] Avoid creating dust.[17] Keep away from heat and ignition sources.[20]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][20]

-

Skin : Wash off immediately with soap and plenty of water.[18]

-

Ingestion : Do not induce vomiting. Rinse mouth and call a physician or poison control center.[18][21]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[17][18]

-

Experimental Protocols

Protocol 1: Representative Synthesis of a 7-Chloroquinoline Derivative

This protocol describes the synthesis of an N-substituted 7-chloroquinoline via SNAr, a common reaction for this class of compounds.[7][8]

-

Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol, DMF).

-